L-Leucyl-L-cysteinyl-L-leucyl-L-seryl-L-glutamic acid
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Overview
Description
L-Leucyl-L-cysteinyl-L-leucyl-L-seryl-L-glutamic acid is a peptide compound composed of five amino acids: leucine, cysteine, serine, and glutamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-cysteinyl-L-leucyl-L-seryl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing peptide chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like this compound often employs large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in microbial systems such as E. coli, followed by purification using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-cysteinyl-L-leucyl-L-seryl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used for oxidation.
Reduction: DTT or β-mercaptoethanol (BME) are common reducing agents.
Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
L-Leucyl-L-cysteinyl-L-leucyl-L-seryl-L-glutamic acid has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug design and delivery.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mechanism of Action
The mechanism of action of L-Leucyl-L-cysteinyl-L-leucyl-L-seryl-L-glutamic acid involves its interaction with specific molecular targets and pathways. The cysteine residue can form disulfide bonds, influencing protein structure and function. The peptide may also interact with cell surface receptors, triggering intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Liraglutide: A lipopeptide analogue of human GLP-1 with a similar peptide structure.
Semaglutide: Another GLP-1 receptor agonist with a linear sequence of amino acids.
Uniqueness
L-Leucyl-L-cysteinyl-L-leucyl-L-seryl-L-glutamic acid is unique due to its specific amino acid sequence and the presence of cysteine, which allows for the formation of disulfide bonds. This feature distinguishes it from other peptides and contributes to its distinct biochemical properties.
Properties
CAS No. |
62812-35-5 |
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Molecular Formula |
C23H41N5O9S |
Molecular Weight |
563.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C23H41N5O9S/c1-11(2)7-13(24)19(32)28-17(10-38)22(35)26-15(8-12(3)4)20(33)27-16(9-29)21(34)25-14(23(36)37)5-6-18(30)31/h11-17,29,38H,5-10,24H2,1-4H3,(H,25,34)(H,26,35)(H,27,33)(H,28,32)(H,30,31)(H,36,37)/t13-,14-,15-,16-,17-/m0/s1 |
InChI Key |
SZDHOUCYMIREQY-WOYTXXSLSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)N |
Origin of Product |
United States |
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